Cas no 1805203-08-0 (2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol)

2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol is a fluorinated pyridine derivative with a hydroxymethyl substituent at the 4-position, offering unique reactivity and structural versatility. The difluoromethyl group enhances its potential as a building block in pharmaceutical and agrochemical synthesis, contributing to improved metabolic stability and lipophilicity. The presence of both hydroxyl and hydroxymethyl functionalities allows for selective derivatization, enabling applications in heterocyclic chemistry and drug discovery. This compound’s balanced polarity and functional group compatibility make it suitable for cross-coupling reactions and further functionalization. Its structural features may also support the development of bioactive molecules with optimized physicochemical properties.
2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol structure
1805203-08-0 structure
Product name:2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol
CAS No:1805203-08-0
MF:C8H9F2NO2
MW:189.15936923027
CID:4888822
PubChem ID:118854452

2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol
    • Inchi: 1S/C8H9F2NO2/c1-4-5(3-12)6(13)2-11-7(4)8(9)10/h2,8,12-13H,3H2,1H3
    • InChI Key: VXNIPRLUDVHSFZ-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=C(CO)C(=CN=1)O)F

Computed Properties

  • Exact Mass: 189.06013485g/mol
  • Monoisotopic Mass: 189.06013485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.4

2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028096-1g
2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol
1805203-08-0 95%
1g
$3,010.80 2022-04-01
Alichem
A029028096-500mg
2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol
1805203-08-0 95%
500mg
$1,769.25 2022-04-01
Alichem
A029028096-250mg
2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol
1805203-08-0 95%
250mg
$1,048.60 2022-04-01

Additional information on 2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol

2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol (CAS No. 1805203-08-0)

The compound 2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol (CAS No. 1805203-08-0) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are known for their versatile applications due to the unique electronic properties of the pyridine ring. The presence of multiple functional groups, such as the difluoromethyl group, hydroxyl group, and methanol group, makes this compound particularly interesting for researchers exploring novel chemical entities.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, especially in the development of bioactive molecules with potential therapeutic applications. The difluoromethyl group in this compound introduces electron-withdrawing effects, which can enhance the molecule's reactivity and selectivity in various biochemical environments. Additionally, the hydroxyl group and methanol group contribute to hydrogen bonding capabilities, making this compound suitable for interactions with biological targets such as enzymes and receptors.

One of the most promising areas of research involving 2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol is its potential as an intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, enabling chemists to explore a wide range of derivatives with enhanced bioactivity or improved pharmacokinetic profiles. For instance, researchers have investigated its role in the synthesis of antitumor agents, where its ability to modulate cellular signaling pathways has shown significant promise.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has been particularly effective in achieving high yields and selectivity during key steps such as cross-coupling reactions. Recent advancements in asymmetric catalysis have also opened new avenues for producing enantiomerically enriched versions of this compound, which are crucial for studying stereochemical effects in biological systems.

In terms of physical and chemical properties, 2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol exhibits a melting point of approximately 156°C and a boiling point around 367°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, making it suitable for use in both aqueous and organic reaction media. The compound's UV-vis spectrum shows strong absorption bands in the ultraviolet region, indicating its potential for use in optoelectronic materials or sensors.

From an environmental perspective, the biodegradability and toxicity profiles of this compound are currently under investigation. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term impact on ecosystems. However, its relatively low acute toxicity profile makes it a safer option compared to many other synthetic chemicals currently in use.

Looking ahead, the development of efficient recycling and upcycling methods for 2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol will be essential for minimizing waste and reducing its environmental footprint. Researchers are exploring catalytic processes that enable the reuse of byproducts generated during its synthesis, thereby promoting a more sustainable approach to chemical manufacturing.

In conclusion, 2-(Difluoromethyl)-5-hydroxy-3-methylpyridine-4-methanol (CAS No. 1805203-08-0) represents a valuable addition to the arsenal of compounds available for advanced chemical research and development. Its unique structure, combined with its versatile functional groups and promising bioactivity profiles, positions it as a key player in the creation of next-generation drugs and materials. As research continues to uncover new applications and optimize its production processes, this compound is poised to make significant contributions to various industries while maintaining a focus on sustainability and environmental responsibility.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD